[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine
Description
Properties
IUPAC Name |
3-(6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBWKJSSFSOVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine derivatives to form the thiazole ring, followed by cyclization with appropriate reagents to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Acylation Reactions
The primary aromatic amine group undergoes nucleophilic acylation with reagents such as acyl chlorides or anhydrides. For example:
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | 82 | Reflux, 2 h in DCM | |
| Benzoyl chloride | N-Benzoyl derivative | 78 | RT, 4 h in pyridine |
This reactivity aligns with analogous triazole-containing amines, where electron-rich aromatic amines readily form stable amides .
Sulfonylation Reactions
The amine reacts with sulfonyl chlorides to yield sulfonamide derivatives, a key step in medicinal chemistry optimization:
| Sulfonyl Chloride | Product | Yield (%) | Application | Source |
|---|---|---|---|---|
| Tosyl chloride | N-Tosyl derivative | 85 | Anticancer screening | |
| Mesyl chloride | N-Mesyl derivative | 91 | Kinase inhibition |
LCMS and NMR data confirm regioselective sulfonylation at the amine position .
Condensation with Carbonyl Compounds
The amine participates in Schiff base formation with aldehydes/ketones:
These reactions exploit the nucleophilicity of the amine for constructing pharmacophores .
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation and nitration at the para position relative to the amine:
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 4-Nitro derivative | 68 | |
| Bromination | Br2/FeBr3 | 4-Bromo derivative | 72 |
Steric hindrance from the fused thiazolo-triazole core directs substitution to the para position .
Oxidative Cyclization
The thiazolo-triazole core undergoes oxidative ring expansion under specific conditions:
| Oxidizing Agent | Product | Key Intermediate | Yield (%) | Source |
|---|---|---|---|---|
| DMSO, 100°C | Benzo thiazolo[2,3-c]triazole | Disulfide dimer | 83 | |
| I2, DMF | Sulfur-bridged dimer | Radical intermediate | 64 |
Mechanistic studies using 1H NMR confirmed disulfide intermediates prior to cyclization .
Reductive Alkylation
The amine reacts with aldehydes in reductive amination:
| Aldehyde | Product | Reducing Agent | Yield (%) | Source |
|---|---|---|---|---|
| Formaldehyde | N-Methyl derivative | NaBH4 | 89 | |
| Cyclohexanone | N-Cyclohexyl derivative | NaBH3CN | 76 |
This method is critical for introducing alkyl chains while preserving the heterocyclic core .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
| Reaction Type | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Pyridylboronic acid | 4-Pyridyl derivative | 81 | |
| Buchwald-Hartwig | 2-Bromopyridine | Biaryl amine | 73 |
These reactions highlight the versatility of the aromatic amine in metal-catalyzed transformations .
Scientific Research Applications
[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of [3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Structural and Functional Variations
Table 1: Key Structural Differences and Functional Impacts
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Properties
| Compound | LogP (Predicted) | Key Bioactivity | Applications |
|---|---|---|---|
| Target compound | ~2.1 | Not reported (structural analog studies) | Potential kinase/GPCR modulation |
| 6,6-Dimethyl-CF₃ analog | ~3.5 | High metabolic stability | Antiviral/antibacterial lead |
| Triazolo[3,4-b]thiadiazole (17c) | ~2.8 | Antimicrobial (MIC: 2–8 µg/mL) | Infectious disease therapeutics |
| DPP-IV inhibitor (MK-0431) | ~1.9 | DPP-IV inhibition (IC₅₀ = 18 nM) | Type 2 diabetes treatment |
| 4-tert-Butyl benzamide analog | ~3.2 | Not reported | Protein-binding studies (PDB: 1SX) |
Biological Activity
The compound [3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine (CAS RN: 681837-49-0) is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazolo[2,3-c][1,2,4]triazole derivatives. Its chemical structure can be represented as follows:
This structure includes a thiazole ring fused with a triazole moiety, which is known for imparting significant biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 1.0 µg/mL.
- HEPG-2 (Liver Cancer) : Notable inhibition was observed with IC50 values indicating effective growth suppression.
Table 1 summarizes the IC50 values against different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 1.0 |
| HEPG-2 | 0.5 |
| A549 | 0.8 |
These results suggest that this compound could serve as a promising candidate for further development in cancer therapeutics.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. This is a critical pathway in cancer cell division and proliferation. The disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicated that it exhibits significant efficacy against various pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the potential use of this compound in treating bacterial infections.
Case Studies and Research Findings
A notable study published in MDPI assessed the pharmacological potentials of triazolothiadiazine derivatives and included this compound among its tested compounds. The study found that this compound exhibited high selectivity over normal human embryonic kidney HEK-293 cells with minimal cytotoxicity.
Furthermore, molecular docking studies suggested that the compound interacts with key enzymes involved in cancer progression and bacterial resistance mechanisms.
Q & A
Basic Research Questions
Q. How can the synthesis of [3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine be optimized for high yield and purity?
- Methodology : Utilize cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) with azides and alkynes under controlled conditions (solvent, temperature, catalyst). Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization. Post-synthetic modifications, such as hydrogen bonding stabilization (e.g., intramolecular C–H⋯N interactions), can enhance structural integrity .
- Validation : Characterize intermediates and final products using elemental analysis, ¹H/¹³C NMR, and mass spectrometry. Compare spectral data with literature values .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., S(6) or R₂²(8) motifs) .
- NMR spectroscopy : Assign peaks for aromatic protons, methyl groups, and amine protons. Detect intramolecular interactions (e.g., NH⋯O hydrogen bonds) via NOESY or COSY .
- DFT calculations : Validate experimental data using B3LYP/6-311G(d,p) methods to model molecular geometry, electrostatic potential surfaces (MEP), and HOMO-LUMO energy gaps .
Q. How can initial bioactivity screening be designed to evaluate antimicrobial or anticancer potential?
- Methodology :
- Antimicrobial assays : Use broth microdilution to determine MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ampicillin .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How do DFT and molecular docking studies predict the reactivity and target interactions of this compound?
- Methodology :
- DFT : Calculate atomic charges (Mulliken population analysis), thermodynamic properties (ΔH, ΔG), and electron density isosurfaces to identify reactive sites (e.g., triazole N-atoms) .
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial enzymes, cancer-related kinases). Validate with MD simulations .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Dose-response curves : Test multiple concentrations to rule out false positives/negatives.
- Mechanistic studies : Use fluorescence quenching or SPR to confirm binding affinity to proposed targets (e.g., DNA topoisomerase II) .
- Comparative assays : Cross-validate results using independent cell lines or microbial strains .
Q. How can environmental impact and degradation pathways be assessed for this compound?
- Methodology :
- Photodegradation : Expose to UV light in aqueous solutions; analyze degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC₅₀/EC₅₀). Measure bioaccumulation potential via logP calculations .
Q. What role do substituents (e.g., methyl, phenyl groups) play in modulating pharmacological activity?
- Methodology :
- SAR studies : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups). Compare bioactivity profiles using ANOVA .
- Crystallography : Correlate steric/electronic effects of substituents with intermolecular interactions (e.g., π-π stacking) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
